molecular formula C21H25N3O2S B2872717 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207023-67-3

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2872717
CAS No.: 1207023-67-3
M. Wt: 383.51
InChI Key: FJEJDYTWHFIZDX-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains a cyclohexyl group, a thiophene-2-carbonyl group, and a tetrahydroisoquinolin-7-yl group. Urea derivatives are known for their wide range of biological activities, including anticancer effects . The presence of the thiophene and tetrahydroisoquinoline moieties could also contribute to its biological activity.


Chemical Reactions Analysis

As a urea derivative, this compound could undergo reactions typical of ureas, such as hydrolysis under acidic or alkaline conditions. The thiophene and tetrahydroisoquinoline rings could also participate in various reactions depending on the conditions .

Scientific Research Applications

Synthesis and Reactivity

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives

  • The study by Elkholy and Morsy (2006) explores the synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives, which share structural similarities with the mentioned compound through the condensation of cyclohexanone with other compounds. This process highlights the reactivity of certain functional groups that are pivotal in synthesizing complex organic compounds like "1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea" (Elkholy & Morsy, 2006).

Development of Acetylcholinesterase Inhibitors

  • Research by Vidaluc et al. (1995) on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity suggests pathways for creating compounds that could influence biochemical pathways. This methodology may be relevant for synthesizing and studying compounds with similar backbones (Vidaluc et al., 1995).

Chiral Sulfinamidourea and Brønsted Acid-Catalyzed Synthesis

  • The work by Xu, Zhang, and Jacobsen (2014) on chiral sulfinamidourea and strong Brønsted acid-cocatalyzed enantioselective Povarov reaction showcases a synthetic approach that could be applied to the enantioselective synthesis of compounds with similar structures, offering insights into the asymmetric synthesis of complex organic molecules (Xu, Zhang, & Jacobsen, 2014).

Advanced Material and Catalysis Research

Iridium-Catalyzed C-C Coupling via Transfer Hydrogenation

  • Bower, Patman, and Krische (2008) describe an iridium-catalyzed C-C coupling via transfer hydrogenation that could be relevant for modifying or synthesizing compounds structurally related to "this compound." This research underlines the importance of catalysis in creating complex organic molecules and could offer a method for introducing or modifying functional groups in similar compounds (Bower, Patman, & Krische, 2008).

Homoleptic Cyclometalated Iridium Complexes

  • Tsuboyama et al. (2003) conducted phosphorescence studies on homoleptic cyclometalated iridium(III) complexes, potentially offering a pathway to understand the photophysical properties of similar organic molecules. This research could inspire studies on the luminescence properties of related compounds for applications in organic light-emitting diodes (OLEDs) or as photophysical probes (Tsuboyama et al., 2003).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and biological activity in more detail. Potential applications in medicine, particularly as an anticancer agent, could be explored .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJDYTWHFIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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